molecular formula C11H16IN3O2 B15337218 7-Boc-2-iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

7-Boc-2-iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Cat. No.: B15337218
M. Wt: 349.17 g/mol
InChI Key: JZSRMNRYIGNTDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Boc-2-iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its utility as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of iodine or iodinating agents in the presence of a base, such as potassium carbonate, in an appropriate solvent like acetonitrile or dichloromethane .

Industrial Production Methods

While specific industrial production methods for 7-Boc-2-iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-Boc-2-iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols, often in the presence of a base.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF (dimethylformamide) or toluene are commonly used.

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an amino-substituted imidazo[1,2-a]pyrazine derivative.

Scientific Research Applications

7-Boc-2-iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Boc-2-iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is unique due to the presence of the iodine atom, which makes it particularly useful for substitution and coupling reactions

Properties

Molecular Formula

C11H16IN3O2

Molecular Weight

349.17 g/mol

IUPAC Name

tert-butyl 2-iodo-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C11H16IN3O2/c1-11(2,3)17-10(16)15-5-4-14-6-8(12)13-9(14)7-15/h6H,4-5,7H2,1-3H3

InChI Key

JZSRMNRYIGNTDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C=C(N=C2C1)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.